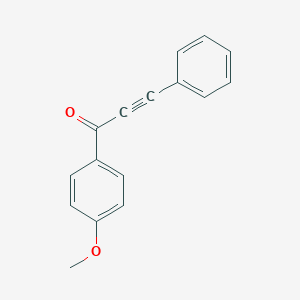

Phenylethynyl p-methoxyphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenylethynyl p-methoxyphenyl ketone is a compound that can be considered a derivative of aromatic ketones, which are known for their utility in organic synthesis. While the provided papers do not directly discuss phenylethynyl p-methoxyphenyl ketone, they do provide insights into the chemistry of related aromatic ketones and their derivatives. For instance, pentamethylphenyl (Ph*) ketones are described as having unique reactivity due to the twist out of planarity between the aromatic ring and the carbonyl group . This suggests that substituents on the aromatic ring of phenylethynyl p-methoxyphenyl ketone could similarly influence its reactivity and properties.

Synthesis Analysis

The synthesis of methoxyl-substituted oligophenylenes, which are structurally related to phenylethynyl p-methoxyphenyl ketone, involves the addition of aromatic organometallic compounds to cyclic ketones . This method could potentially be adapted for the synthesis of phenylethynyl p-methoxyphenyl ketone by choosing appropriate starting materials and reaction conditions. Additionally, the α-arylation of ketones using aryllead triacetates is discussed, indicating selective arylation at certain positions on the ketone . This method could be relevant for introducing the phenylethynyl group into the p-methoxyphenyl ketone framework.

Molecular Structure Analysis

The molecular structure of aromatic ketones like phenylethynyl p-methoxyphenyl ketone is influenced by the substituents on the aromatic ring. As mentioned, the ortho-methyl substituents in Ph* ketones cause a twist in the molecular structure . Similarly, the methoxy group in phenylethynyl p-methoxyphenyl ketone could affect the planarity and electronic distribution of the molecule, potentially altering its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of aromatic ketones is significantly influenced by their molecular structure. The papers suggest that the presence of substituents can lead to unique patterns of reactivity . For example, the methoxy group in phenylethynyl p-methoxyphenyl ketone could influence its reactivity in hydrogen borrowing catalysis, aldol addition, and organocatalysis. The α-arylation reactions discussed in the context of aryllead triacetates also provide insight into how the phenylethynyl group might be introduced or react in the presence of other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic ketones are determined by their molecular structure. The solubility of methoxyl-substituted oligophenylenes is reported to be better than their unsubstituted counterparts , suggesting that the methoxy group in phenylethynyl p-methoxyphenyl ketone could similarly affect its solubility. The gas chromatography-mass spectrometry analysis of methoxy methyl phenylacetones provides information on the mass spectra of these compounds, which could be relevant for the characterization of phenylethynyl p-methoxyphenyl ketone . Additionally, the synthesis and characterization of polymers with pendant α,β-unsaturated ketone moieties, including methoxycinnamoyl groups, offer insights into the potential photocrosslinking properties of phenylethynyl p-methoxyphenyl ketone if incorporated into polymers .

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJSNTJBCFBIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346959 |

Source

|

| Record name | Phenylethynyl p-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | |

CAS RN |

16616-43-6 |

Source

|

| Record name | Phenylethynyl p-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)